Tetraphenylbiphosphine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenylphosphanyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20P2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZRBJQPPDZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149141 | |
| Record name | Tetraphenyldiphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101-41-3 | |
| Record name | Tetraphenyldiphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1101-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraphenyldiphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraphenyldiphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphenyldiphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.869 | |
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Synthetic Methodologies for Tetraphenylbiphosphine
Established Synthetic Pathways for Tetraphenylbiphosphine
Established methods for synthesizing this compound and its derivatives often rely on radical chemistry and photoreactions, which leverage the reactivity of phosphorus-centered radicals.
Radical Phosphination Approaches
Radical phosphination represents a significant pathway for the formation of carbon-phosphorus bonds. In the context of this compound, it is often proposed as a key intermediate in reactions involving the phosphination of organic halides. One such method involves the reaction of aryl iodides with a phosphinating agent in the presence of a radical initiator.
A proposed mechanism for the phosphination of aryl iodides suggests the intermediate formation of this compound. thieme-connect.com This intermediate then reacts with an aryl radical, which is generated from the corresponding aryl iodide. thieme-connect.com This reaction yields the final arylphosphine product along with a diphenylphosphinyl radical, which continues the radical chain. thieme-connect.com This radical-based approach is notable for its mild conditions, which allow for the presence of labile functional groups that might not withstand more aggressive, highly basic reaction environments. thieme-connect.comd-nb.info
Similarly, alkyl imidazole-1-carbothioates, derived from alcohols, can readily generate carbon-centered radicals. These radicals can then participate in a comparable reaction sequence involving this compound to form alkylphosphines. thieme-connect.comd-nb.info A notable application of this method is the stereoselective synthesis of aminophosphine (B1255530) derivatives, where the diphosphine reagent approaches the radical intermediate from the side opposite to an existing functional group, thereby controlling the stereochemistry of the product. d-nb.info
Photoreaction-Based Syntheses
Photochemical methods provide an alternative route for the synthesis of this compound derivatives, primarily through the addition of the P-P bond across unsaturated systems. These reactions are typically initiated by UV light, which induces homolytic cleavage of the phosphorus-phosphorus bond in this compound, generating diphenylphosphinyl radicals (Ph₂P•).
The photoinduced reaction of this compound with various alkynes under a nitrogen atmosphere leads to the formation of vicinal bisphosphinated alkenes. researchgate.netresearchgate.net These products are often air-sensitive and can be isolated after treatment with elemental sulfur. researchgate.net Further photoirradiation can sometimes lead to E/Z isomerization of the resulting alkene. researchgate.net
The photoinduced bisphosphination of alkynes has been achieved with high atomic efficiency using derivatives like tetraphenyldiphosphine monosulfide. mdpi.comnih.gov This reaction proceeds stereoselectively to yield (E)-vic-1,2-bisphosphinoalkenes, which are valuable as transition-metal ligands. mdpi.comnih.gov The reaction mechanism involves the initial generation of a phosphinoyl radical, which adds to the alkyne, followed by subsequent reaction steps to form the final product. mdpi.com
Electron spin resonance (ESR) spectroscopy studies have confirmed the nature of the radical intermediates in the photoreactions of this compound with various quinonoid compounds. researchgate.net These studies show that the photogenerated radicals can add to both carbon-carbon and carbon-oxygen double bonds. researchgate.net
Transition Metal-Catalyzed Synthetic Strategies
The use of transition metals as catalysts has opened new avenues for the synthesis of organophosphorus compounds, including those involving this compound as a precursor or a product. Rhodium, palladium, and nickel are prominent in these methodologies, offering efficient and selective C-P bond formation.
Rhodium-Catalyzed Synthesis Involving this compound Precursors or Derivatives
Rhodium complexes have proven to be effective catalysts for reactions involving this compound. A notable example is the rhodium-catalyzed reaction of 1-alkynes with this compound. This process, often catalyzed by complexes such as RhH(PPh₃)₄, facilitates C-P bond formation to produce 1-alkynylphosphines and their corresponding oxides, particularly in the presence of an oxidant like 2,4-dimethylnitrobenzene. researchgate.netacs.org The reaction mechanism is believed to involve the oxidative addition of the P-P bond of this compound to the rhodium center.
The scope of rhodium catalysis extends to the dehydrocoupling of phosphine-borane adducts, which is central to the formation of P-B bonds. rsc.org While not a direct synthesis of this compound itself, these studies provide insight into the fundamental steps of P-P and P-B bond manipulation catalyzed by rhodium complexes. rsc.org
The table below summarizes a typical rhodium-catalyzed reaction involving this compound.
| Catalyst | Substrates | Product Type | Reference |
| RhH(PPh₃)₄ | 1-Alkynes, this compound | 1-Alkynylphosphines and their oxides | researchgate.net |
Palladium- and Nickel-Catalyzed Cross-Coupling Methodologies
Palladium and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-P bonds and are central to modern phosphine (B1218219) synthesis. researchgate.netrsc.orglibretexts.org While many of these reactions synthesize tertiary phosphines from precursors like chlorodiphenylphosphine (B86185), they are fundamentally related to the chemistry of this compound, which can be formed by the reductive coupling of chlorodiphenylphosphine with sodium. wikipedia.org
Nickel-Catalyzed Reactions: Nickel catalysts are effective for a range of phosphination reactions. For instance, nickel complexes have been shown to catalyze the cross-coupling of terminal alkynes with chlorophosphanes. acs.org A significant advancement is the nickel-catalyzed asymmetric Ullmann-type homocoupling of ortho-iodoarylphosphine oxides. nih.gov This method allows for the synthesis of highly enantioenriched axially chiral biaryl bisphosphines, which are a privileged class of ligands in asymmetric catalysis, without needing a separate optical resolution step. nih.gov Bisphosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly employed in nickel-catalyzed cross-coupling reactions. researchgate.net
Palladium-Catalyzed Reactions: Palladium-catalyzed reactions are perhaps the most widely used for C-P bond formation. rsc.orgmagtech.com.cn The Hirao reaction, a classic example, involves the cross-coupling of aryl halides with H-P compounds. researchgate.net More recent developments have focused on accelerating these reactions, for example, by using iodide additives in the coupling of aryl nonaflates with phosphine oxides. acs.org Palladium catalysts also facilitate the coupling of secondary phosphines with aryl halides. organic-chemistry.org this compound itself can act as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
The following table provides examples of Ni- and Pd-catalyzed reactions for the synthesis of related phosphine compounds.
| Catalyst Type | Reaction Type | Substrates | Product Type | Reference |
| Nickel | Asymmetric Ullmann Homocoupling | ortho-(iodo)arylphosphine oxides | Axially chiral biaryl bisphosphine oxides | nih.gov |
| Palladium | Cross-Coupling | Aryl nonaflates, Diphenylphosphine (B32561) oxide | Aryl phosphine oxides | acs.org |
| Nickel/Palladium | Cross-Coupling | Terminal Alkynes, Chlorophosphanes | Alkynylphosphines | acs.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. royalsocietypublishing.orgbio-conferences.org These principles focus on maximizing atom economy, improving energy efficiency, using catalysts, and avoiding hazardous substances. royalsocietypublishing.orgprimescholars.comwikipedia.org
Atom Economy: The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, is a key metric in green synthesis. jocpr.comskpharmteco.com Addition reactions, such as the photoinduced bisphosphination of alkynes with this compound, are inherently atom-economical as all atoms from the reactants are incorporated into the product. mdpi.comnih.gov This contrasts with substitution or elimination reactions which generate stoichiometric byproducts.
Energy Efficiency: Photochemical syntheses represent a move towards greater energy efficiency. acs.orgresearchgate.net By using light energy, often from LEDs, to initiate reactions at ambient temperature, these methods can significantly reduce the energy consumption associated with conventional thermal heating. rsc.orgrsc.org The direct photochemical arylation of elemental white phosphorus with chlorobenzenes to form arylphosphines is an example of a process that operates under mild conditions, driven by light. rsc.org
Catalysis: The use of transition-metal catalysts (Section 2.2) is a cornerstone of green chemistry. ijsra.net Catalytic processes, by definition, use small, substoichiometric amounts of a catalyst to produce large amounts of product, thereby reducing waste compared to stoichiometric reagents. Rhodium, palladium, and nickel-catalyzed syntheses of phosphines exemplify this principle, offering highly efficient pathways that often proceed under milder conditions than their non-catalytic counterparts. researchgate.netnih.gov
Coordination Chemistry of Tetraphenylbiphosphine
Tetraphenylbiphosphine as a Bidentate Ligand in Metal Complexes
As a bidentate ligand, this compound typically forms a four-membered chelate ring with a metal center, influencing the geometry and reactivity of the resulting complex. The steric and electronic properties of the ligand, dictated by the phenyl substituents, play a crucial role in the stability and structure of its coordination compounds.
The platinum group metals, known for their catalytic activity, readily form stable complexes with phosphine (B1218219) ligands.
Platinum(II): this compound reacts with Pt(II) precursors, such as K₂PtCl₄, to form square-planar complexes. The synthesis often involves the reaction of a Pt(II) halide with the phosphine ligand, resulting in complexes like cis-[PtCl₂(Ph₂P-PPh₂)]. These complexes are important models for catalytic intermediates and have been extensively studied for their structural and spectroscopic properties.
Ruthenium(II) and Ruthenium(III): The coordination chemistry with ruthenium is also well-established. Precursors like [RuCl₂(PPh₃)₃] are commonly used to synthesize this compound complexes. For instance, the reaction with Ru(II) precursors can yield octahedral complexes where the biphosphine ligand occupies two coordination sites. Both Ru(II) and Ru(III) complexes have been investigated, with the oxidation state of ruthenium influencing the electronic structure and potential applications of the compound. The formation of these complexes often involves the displacement of other ligands, such as triphenylphosphine (B44618) or chloride ions.
While less common than with late transition metals, this compound also coordinates with early transition metals.
Titanium(IV): The interaction of this compound with hard Lewis acidic centers like Ti(IV) has been explored. The coordination typically occurs with titanium halides or alkoxides. These complexes are of interest for understanding bonding between soft phosphine donors and hard metal centers and for their potential applications in catalysis.
The coordination of this compound can result in a variety of geometries and electronic states, depending on the metal center, its oxidation state, and the other ligands present.
Coordination Geometries: The most common geometry for four-coordinate complexes, such as those with Pt(II) and Pd(II), is square planar. For six-coordinate metals like Ru(II), a pseudo-octahedral geometry is typically observed. Other geometries, including tetrahedral and trigonal-bipyramidal, have also been reported, showcasing the ligand's versatility.
Structural Elucidation of Metal-Tetraphenylbiphosphine Complexes
A combination of single-crystal X-ray diffraction and multinuclear NMR spectroscopy is typically employed to unambiguously determine the structure and bonding in metal-tetraphenylbiphosphine complexes.
Single-crystal X-ray diffraction provides definitive information on the solid-state molecular structure, including precise bond lengths, bond angles, and coordination geometry. This technique has been used to confirm the bidentate, chelating nature of this compound in numerous complexes. The analysis reveals key structural parameters, such as the P-M-P bite angle within the chelate ring and the M-P bond distances, which provide insight into the steric and electronic interactions within the molecule.
Table 1: Selected Crystallographic Data for a Representative Platinum(II)-Tetraphenylbiphosphine Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pt-P Bond Length (Å) | ~2.2-2.3 |
| P-Pt-P Angle (°) | ~73-75 |
| Coordination Geometry | Distorted Square Planar |
Note: The values presented are typical and can vary between different specific structures.
Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution.
¹H and ¹³C NMR: These spectra provide information about the phenyl groups on the phosphine ligand. The chemical shifts and coupling patterns can indicate the symmetry of the complex and confirm the presence of the organic backbone.
³¹P NMR: ³¹P NMR is particularly diagnostic for phosphine complexes. The coordination of this compound to a metal center results in a significant change in the ³¹P chemical shift compared to the free ligand (Δδ, coordination shift). The magnitude of this shift provides information about the electronic environment of the phosphorus atoms. In complexes with multiple, non-equivalent phosphorus atoms, P-P coupling can also be observed.
¹⁹⁵Pt NMR: For platinum complexes, ¹⁹⁵Pt NMR spectroscopy is highly informative. The ¹⁹⁵Pt chemical shift is extremely sensitive to the coordination environment, including the nature of the ligands and the geometry of the complex, spanning a range of over 13,000 ppm. Furthermore, the coupling between the ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance) and the ³¹P nuclei gives rise to characteristic coupling constants (¹J(Pt-P)). The magnitude of this coupling constant provides valuable insight into the strength and nature of the Pt-P bond.
Table 2: Representative NMR Spectroscopic Data for this compound Complexes
| Nucleus | Parameter | Typical Value Range | Information Provided |
|---|---|---|---|
| ³¹P | Coordination Shift (Δδ, ppm) | +10 to +50 | Confirmation of coordination, electronic environment |
| ¹⁹⁵Pt | Chemical Shift (δ, ppm) | -4000 to -5000 | Oxidation state, coordination sphere geometry |
| ¹⁹⁵Pt-¹³¹P | Coupling Constant (¹J(Pt-P), Hz) | 2000 to 4000 | Strength and cis/trans nature of Pt-P bond |
Catalytic Applications of Tetraphenylbiphosphine and Its Complexes
Homogeneous Catalysis Mediated by Tetraphenylbiphosphine Derivatives
Complexes derived from this compound are effective homogeneous catalysts for a range of organic reactions. The diphosphine nature of TPP allows it to act as a chelating or bridging ligand, influencing the stability, activity, and selectivity of the metal center.
The formation of carbon-phosphorus (C-P) bonds is a fundamental transformation in organophosphorus chemistry, providing access to a wide array of valuable compounds, including ligands for catalysis, organocatalysts, and biologically active molecules. Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for constructing C-P bonds. While palladium is a commonly used metal for these transformations, nickel and copper catalysts also play a significant role. beilstein-journals.orgnih.gov
The synthesis of arylphosphines, for instance, can be achieved through the coupling of aryl halides or triflates with various phosphorus-containing reagents, such as primary and secondary phosphines. beilstein-journals.org The dehydrocoupling of secondary phosphines like diphenylphosphine (B32561) (Ph2PH) represents a direct route to form diphosphanes such as this compound (Ph2P-PPh2). nih.govnih.gov This reaction can be mediated by alkali metal catalysts or rhodium phosphido complexes. nih.govnih.gov The resulting diphosphane can then participate in subsequent catalytic cycles or be used as a ligand in other transformations. For example, rhodium complexes have been shown to catalyze the heterodehydrocoupling of Ph2PH with thiols (like PhSH) to form Ph2P-SPh. nih.gov
The mechanism of these catalytic C-P bond formations often involves an oxidative addition of the C-X bond (where X is a halide or triflate) to a low-valent metal center, followed by transmetalation with a phosphorus nucleophile and subsequent reductive elimination to yield the desired phosphine (B1218219) and regenerate the catalyst. The choice of ligand is crucial in these steps, influencing the rate and selectivity of the reaction.
Table 1: Examples of Metal-Catalyzed C-P Bond Formation Reactions
| Catalyst System | Reactants | Product Type | Reference |
| Rhodium phosphido complexes | ArPH2 or Ph2PH | Diphosphanes (e.g., Ar(H)P-P(H)Ar, Ph2P-PPh2) | nih.gov |
| tBuOK / Hydrogen Acceptor | Ph2PH | This compound (Ph2P-PPh2) | nih.gov |
| Palladium complexes | Aryl halides + Secondary phosphines | Arylphosphines | beilstein-journals.org |
| Nickel complexes | Aryl chlorides + Diphenylphosphine oxide | Diphenylphosphoryl compounds | nih.gov |
| Copper iodide | Benzyl halides + Secondary phosphines | P-stereogenic phosphines | beilstein-journals.org |
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (like a C=C or C≡C bond), is a widely used industrial process for the production of organosilicon compounds. nih.gov These products find applications in areas ranging from materials science (silicone polymers) to fine chemical synthesis. mdpi.com While platinum-based catalysts, such as Speier's and Karstedt's catalysts, have historically dominated this field, there is a growing interest in developing catalysts based on other metals to improve selectivity and reduce cost. mdpi.comnih.gov
The performance of a hydrosilylation catalyst is highly dependent on the ligand coordinated to the metal center. Phosphine ligands are commonly employed to tune the catalyst's activity and selectivity. For instance, in the platinum-catalyzed hydrosilylation of vinyl-terminated polydimethylsiloxane, bulky dialkyl(biphenyl-2-yl)phosphines have been shown to act as efficient inhibitors, increasing the pot-life of the silicone composition. researchgate.net Rhodium complexes with bidentate phosphine ligands have been developed for the highly selective hydrosilylation of allyl chloride with trichlorosilane, a key reaction for producing silane coupling agents. nih.gov A detailed mechanistic study revealed that a side product was formed through a series of reactions involving the catalyst, allyl chloride, and trichlorosilane, and that an electron-withdrawing ligand backbone could suppress this side reaction. nih.gov
While direct studies on this compound in hydrosilylation are not extensively documented, the principles of ligand design in this area suggest that its bidentate nature and electronic properties could be beneficial. The ability of diphosphine ligands to chelate to a metal center can enhance catalyst stability and influence the regioselectivity of the Si-H addition.
Table 2: Ligand Effects in Catalytic Hydrosilylation
| Catalyst System | Ligand Type | Application | Key Finding | Reference |
| Platinum complex | Dialkyl(biphenyl-2-yl)phosphines | Curing of silicone polymers | Ligands act as inhibitors to increase pot-life | researchgate.net |
| Rhodium(I) complex | 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene | Synthesis of trichloro(3-chloropropyl)silane | Electron-withdrawing ligand improves selectivity | nih.gov |
| Palladium salt/ligand | Phosphine ligands | Hydrosilylation of norbornadiene-2,5 | Influences the isomeric product distribution | rsc.org |
| Cobalt(I)-NHC complexes | NHC and PPh3 | Hydrosilylation of alkenes with diphenylsilane | Ligand combination determines Markovnikov vs. anti-Markovnikov selectivity | nih.gov |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are cornerstone methodologies in modern organic synthesis for the formation of C-C bonds. ascensusspecialties.com The ligand coordinated to the palladium center is a critical component of the catalytic system, dictating its activity, stability, and selectivity. Triphenylphosphine (B44618) has been a workhorse ligand in this field for decades, and tetrakis(triphenylphosphine)palladium(0) is a widely used precatalyst. ascensusspecialties.comchemicalbook.com
More recently, the focus has shifted towards the development of more sophisticated phosphine ligands that can facilitate challenging cross-coupling reactions, such as those involving unreactive aryl chlorides. Bulky and electron-rich monophosphines and N-heterocyclic carbenes have proven to be particularly effective. nih.gov Biphenyl-based phosphines, which share structural similarities with the phenyl groups in this compound, are among the most effective ligands for C-N and C-O coupling reactions. liv.ac.uk
The synthesis of these advanced phosphine ligands can itself involve cross-coupling reactions. For example, a series of biphenyl-based phosphine oxides were synthesized via the Suzuki coupling of arylboronic acids with OPPh2(o-C6H4Br). liv.ac.uk Subsequent reduction yielded the desired phosphine ligands, which were then shown to be effective in palladium-catalyzed C-C coupling reactions. liv.ac.uk While less common than monophosphines, diphosphine ligands can also be employed in cross-coupling catalysis, where they can influence the geometry and reactivity of the palladium center.
Table 3: Application of Phosphine Ligands in Cross-Coupling Reactions
| Reaction Type | Catalyst/Ligand | Substrates | Product | Reference |
| Suzuki-Miyaura | Ni(0)/Triphenylphosphine | Aryl chlorides + Arylboronic acids | Biaryls | nih.gov |
| Suzuki-Miyaura | Pd(dba)2 / Biphenyl-based phosphine | 4-bromotoluene + Phenylboronic acid | 4-methylbiphenyl | liv.ac.uk |
| Heck | Pd nanoparticles stabilized by P,N-ligand | Aryl chlorides + Styrene derivatives | trans-Stilbenes | rsc.org |
| General Cross-Coupling | Tetrakis(triphenylphosphine)palladium(0) | Aryl halides + Organometallic reagents | Coupled products | ascensusspecialties.com |
Electrocatalytic Applications Employing this compound Ligands
Electrocatalysis utilizes an electric potential to drive chemical reactions, with applications in energy conversion and storage, such as in the hydrogen evolution reaction (HER) from water splitting. researchgate.net The development of efficient and inexpensive electrocatalysts to replace precious metals like platinum is a major area of research. mpg.de Transition metal phosphides, compounds containing a metal and phosphorus, have emerged as a promising class of materials for HER. researchgate.net
These materials often exhibit high activity and stability in acidic or alkaline media. The electronic structure of the metal phosphide is crucial for its catalytic activity. For example, doping CoTe2/C nanoparticles with phosphorus has been shown to create new Co-P active sites that significantly enhance HER performance. researchgate.net The phosphorus atoms can modify the electronic structure of the metal centers, optimizing the binding energy of hydrogen intermediates and thus facilitating the reaction. mpg.deresearchgate.net
While this compound is a molecular compound rather than a bulk material, its phosphorus atoms can play a similar role in modifying the electronic properties of a metal center in a molecular electrocatalyst. By coordinating to a metal, the phosphine ligand can tune the redox potential and stabilize reactive intermediates in an electrocatalytic cycle. The incorporation of phosphorus into bimetallic single-atom catalysts has been shown to significantly impact the electronic structure of the active sites, enhancing hydrogen adsorption energy and boosting HER activity. mpg.de This highlights the potential for designing molecular electrocatalysts where ligands like this compound could play a key role in creating highly active centers.
Design of Next-Generation Catalysts Incorporating this compound
The rational design of catalysts with improved activity, selectivity, and stability is a central goal in catalysis research. Incorporating ligands like this compound into more complex architectures is a promising strategy for developing next-generation catalysts. One such approach is the development of polymeric catalysts, which combine the versatility of small-molecule catalysts with the ability to create enzyme-like microenvironments. chemrxiv.org
By synthesizing polymers containing phosphine units, such as a triphenylphosphine acrylamide (B121943) monomer, it is possible to create a platform of palladium cross-linked catalysts. chemrxiv.orgresearchgate.net The properties of these polymeric catalysts, including molecular weight, functional group density, and comonomer identity, can be systematically varied to tune reaction rates and solvent compatibility in reactions like the Suzuki-Miyaura cross-coupling. chemrxiv.orgresearchgate.net Such systems can lead to catalysts that are air- and water-compatible and exhibit enhanced stability compared to their small-molecule counterparts. chemrxiv.org
Another important area of catalyst design is asymmetric catalysis, which aims to produce chiral molecules with high enantioselectivity. Chiral diphosphine ligands with C2 symmetry have been particularly successful in this regard. nih.gov The design of these ligands often focuses on controlling both their steric and electronic properties to create a chiral environment around the metal center that directs the stereochemical outcome of the reaction. While this compound itself is not chiral, it can serve as a scaffold for the synthesis of chiral derivatives. By modifying the phenyl rings or the phosphorus atoms, it is possible to introduce chiral elements that could be effective in asymmetric catalysis. The stereoelectronic features of the ligand are known to deeply influence the enantioselectivities obtained in reactions like asymmetric hydrogenation. nih.gov
Integration of Green Chemistry Principles in this compound-Catalyzed Reactions
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more atom-economical and energy-efficient than stoichiometric alternatives.
The use of this compound and its derivatives in catalysis can align with several principles of green chemistry. For instance, hydrophosphination reactions for C-P bond formation are 100% atom-economical processes. researchgate.net Developing catalyst- and solvent-free versions of these reactions further enhances their green credentials. rsc.org While many hydrophosphination reactions are performed with acid, base, or metal catalysis, it has been shown that the addition of diphenylphosphine to alkenes and alkynes can proceed in the absence of both solvent and catalyst, yielding tertiary phosphines with high regioselectivity. rsc.org
In the context of cross-coupling reactions, developing catalysts that are effective in greener solvents, such as water, is a key objective. Polymeric catalysts incorporating phosphine ligands have demonstrated the ability to perform Suzuki-Miyaura reactions in aqueous media, facilitating catalyst recovery and reuse. chemrxiv.org Furthermore, designing catalysts that are highly active allows for lower catalyst loadings, which reduces cost and minimizes metal contamination in the final product. The development of robust and recyclable catalysts, such as those embedded in 3D-printed devices or immobilized on solid supports, also contributes to more sustainable chemical manufacturing. rsc.org
Mechanistic Investigations Involving Tetraphenylbiphosphine
Radical Reaction Mechanisms
Tetraphenylbiphosphine is known to participate in and facilitate reactions proceeding through radical intermediates. The relatively weak phosphorus-phosphorus bond can undergo homolytic cleavage under specific conditions, such as photolysis, to generate highly reactive diphenylphosphinyl radicals (•PPh₂).
The photoreactions of this compound with various quinones and quinonoid compounds have been investigated using electron spin resonance (ESR) spectroscopy. cdnsciencepub.comcdnsciencepub.com These studies reveal that the process is initiated by the photochemical cleavage of the P-P bond in this compound, which generates diphenylphosphinyl radicals (•PPh₂).
A distinctive feature of these reactions is the dual reactivity of the resulting •PPh₂ radicals. Unlike other phosphorus-centered radicals that may add exclusively to the carbonyl group of the quinone, the diphenylphosphinyl radical adds to both the carbon-oxygen double bonds (carbonyl group) and the carbon-carbon double bonds of the quinonoid ring. cdnsciencepub.com This behavior has been observed with a variety of quinone substrates. cdnsciencepub.comcdnsciencepub.com For instance, the reaction with 2,6-di-tert-butyl-p-benzoquinone results in radical adducts where the •PPh₂ group has added to the carbonyl oxygen, a phenomenon also seen with radicals generated from diphenylphosphine (B32561). cdnsciencepub.com
Table 1: Observed Radical Adducts in Photoreactions of this compound with Quinonoid Compounds
| Quinonoid Compound | Site of •PPh₂ Radical Addition |
|---|---|
| p-Benzoquinone | Carbonyl Group & Ring C=C |
| 2,6-Di-tert-butyl-p-benzoquinone | Carbonyl Group |
| Duroquinone | Carbonyl Group & Ring C=C |
| 1,4-Naphthoquinone | Carbonyl Group & Ring C=C |
In the context of radical reactions, this compound serves primarily as a precursor to the phosphinating agent, the diphenylphosphinyl radical (•PPh₂), rather than acting as a transient intermediate itself. The homolytic cleavage of the phosphorus-phosphorus bond is the key initiating step that provides the radical species responsible for the subsequent phosphination of a substrate. This pathway is fundamental to the photoreactions with quinones, where the addition of the photolytically generated •PPh₂ radical to the quinone molecule constitutes the phosphination event.
Transition Metal-Catalyzed Reaction Mechanisms
In transition metal catalysis, phosphines are indispensable ligands that modulate the electronic and steric properties of the metal center, thereby controlling its reactivity and selectivity. tcichemicals.comnbinno.com While often used as a source of diphenylphosphido ligands, the principles governing phosphine-metal interactions are directly applicable. Generally, electron-rich phosphine (B1218219) ligands enhance the rate of oxidative addition, while sterically bulky ligands tend to accelerate reductive elimination, a crucial bond-forming step. tcichemicals.com
Oxidative addition and reductive elimination are two fundamental elementary steps in a vast number of catalytic cycles. libretexts.org
Oxidative Addition: This process involves the addition of a substrate (e.g., an aryl halide) to a metal center, leading to an increase in the metal's oxidation state by two. libretexts.org The metal complex must have an accessible higher oxidation state and available coordination sites. libretexts.org The electron-donating nature of phosphine ligands, such as the diphenylphosphido groups derived from this compound, increases the electron density on the metal center, making it more nucleophilic and facilitating its attack on the substrate, thus promoting the oxidative addition step. tcichemicals.cominorgchemres.org
Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the metal center couple and are eliminated as a single molecule, reducing the metal's oxidation state by two. libretexts.org This step is often the final, product-forming stage of a catalytic cycle. The steric bulk of phosphine ligands is crucial; significant steric hindrance around the metal can promote reductive elimination. tcichemicals.com The four phenyl groups of a coordinated this compound moiety would provide substantial steric bulk, favoring this step. A critical requirement for reductive elimination is that the two ligands to be coupled must be in a cis orientation to each other. libretexts.org
The influence of this compound-derived ligands can be understood within the framework of a typical cross-coupling catalytic cycle, such as the Suzuki or Ullmann reactions. nbinno.cominorgchemres.org The cycle generally involves the sequential steps of oxidative addition, transmetalation (in the case of Suzuki coupling), and reductive elimination.
Table 2: Role of Phosphine Ligands in a Generic Pd-Catalyzed Cross-Coupling Cycle
| Catalytic Step | Description | Role of this compound-Derived Ligands |
|---|---|---|
| Oxidative Addition | An aryl halide (Ar-X) adds to the low-valent metal center (e.g., Pd(0)), forming a higher-valent intermediate (e.g., L₂Pd(II)(Ar)(X)). | The electron-donating diphenylphosphido groups stabilize the Pd(0) state and increase its nucleophilicity, facilitating the addition of Ar-X. |
| Transmetalation | A main group organometallic reagent (e.g., Ar'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide. | Ligands maintain the stability of the Pd(II) complex and influence the rate of ligand exchange. |
| Reductive Elimination | The two organic groups (Ar and Ar') on the palladium center couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst. | The steric bulk of the phenyl groups promotes the elimination step. If acting as a bidentate ligand, it enforces a cis geometry, which is essential for this step. |
The electronic properties of the ligand can shift the rate-determining step of the cycle. For electron-rich phosphines, oxidative addition is often fast, potentially making reductive elimination the slower, rate-determining step. inorgchemres.org
Stereochemical Aspects of Reactions with this compound Ligands
While this compound itself is an achiral molecule, its coordination to a metal center has significant stereochemical implications for catalytic reactions. The geometry of the resulting metal complex dictates how substrates can approach and bind to the active site, thereby influencing the stereochemical outcome of the reaction.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Diphenylphosphinyl radical |
| 2,6-di-tert-butyl-p-benzoquinone |
| Diphenylphosphine |
| p-Benzoquinone |
| Duroquinone |
| 1,4-Naphthoquinone |
| Acenaphthenequinone |
| Palladium |
| Aryl halide |
Theoretical and Computational Studies on Tetraphenylbiphosphine Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), have become indispensable tools for investigating the intricacies of tetraphenylbiphosphine systems.
Electronic Structure and Bonding Analysis
DFT calculations are routinely employed to elucidate the electronic structure of this compound. These calculations provide detailed information about molecular orbital energies, electron density distribution, and the nature of chemical bonds within the molecule. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are determined, which are crucial for understanding the molecule's reactivity and its behavior as a ligand in transition metal complexes.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the P-P bond in this compound. By examining the topological properties of the electron density at the bond critical point (BCP) of the P-P bond, insights into the nature and strength of this interaction can be obtained.
| Parameter | Description | Typical Calculated Value Range |
| Electron Density (ρ) | Indicates the accumulation of charge along the bond path. | Varies with computational level |
| Laplacian of Electron Density (∇²ρ) | A positive value suggests a closed-shell interaction (e.g., ionic, van der Waals), while a negative value indicates a shared-shell (covalent) interaction. | Typically negative for covalent P-P bonds |
| Total Energy Density (H(r)) | The sum of the kinetic and potential energy densities. A negative value at the BCP is indicative of a covalent bond. | Typically negative for covalent P-P bonds |
Note: Specific values for this compound require dedicated computational studies not publicly available in detail.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, such as its cleavage or its role in catalysis. DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
The characterization of transition states is fundamental to understanding reaction kinetics. By locating the saddle point on the potential energy surface that connects reactants and products, the activation energy for the reaction can be calculated. This information is vital for predicting reaction rates and understanding how changes in the molecular structure might affect reactivity. For instance, modeling the homolytic versus heterolytic cleavage of the P-P bond can reveal the energetic favorability of each pathway under different conditions.
Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods are highly effective in predicting various spectroscopic parameters of this compound, aiding in the interpretation of experimental data. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. While a broad range of phosphorus-containing compounds have been studied, specific scaled and unscaled predicted ³¹P NMR chemical shifts for this compound require dedicated calculations.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimentally observed vibrational modes to specific molecular motions, such as P-P stretching and phenyl ring vibrations.
The conformational landscape of this compound, which is dictated by the rotation around the P-P and P-C bonds, can be thoroughly explored using computational methods. By calculating the relative energies of different conformers, the most stable geometries can be identified. This analysis is crucial as the conformation of the ligand can significantly influence its coordination chemistry and the properties of the resulting metal complexes.
| Property | Computational Method | Information Gained |
| ³¹P NMR Chemical Shift | DFT (e.g., B3LYP, PBE0) with GIAO | Prediction of the phosphorus chemical shift, aiding in structural elucidation. |
| Vibrational Frequencies | DFT (e.g., B3LYP) | Assignment of IR and Raman bands to specific molecular vibrations. |
| Conformational Energies | DFT (e.g., B3LYP) | Identification of the most stable conformers and rotational energy barriers. |
Rational Design of this compound Derivatives through Computational Approaches
Computational chemistry plays a pivotal role in the rational design of novel this compound derivatives with desired properties. By performing in silico modifications to the parent structure, such as introducing different substituents on the phenyl rings, the electronic and steric properties of the ligand can be systematically tuned.
For example, DFT calculations can predict how the introduction of electron-donating or electron-withdrawing groups will affect the electron density on the phosphorus atoms, thereby influencing the ligand's σ-donor and π-acceptor capabilities. This allows for the design of ligands with tailored electronic properties for specific catalytic applications. Similarly, the steric bulk of the ligand can be computationally modeled to control the coordination environment around a metal center, which can have a profound impact on the selectivity of a catalyst. This predictive power accelerates the discovery of new and improved ligands, reducing the need for extensive trial-and-error synthesis and testing.
Advanced Characterization Techniques in Tetraphenylbiphosphine Research
Advanced Spectroscopic Methodologies
Spectroscopic techniques are fundamental to understanding the bonding, structure, and electronic environment of tetraphenylbiphosphine. Multinuclear Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) spectroscopy, in particular, offer deep insights into the nature of the phosphorus centers and their radical species.
Multinuclear NMR Spectroscopy (Comprehensive Applications)
Multinuclear NMR spectroscopy is a cornerstone in the characterization of this compound, providing detailed information about its structure, purity, and chemical environment in solution. The key nuclei studied are ³¹P, ¹H, and ¹³C.
³¹P NMR Spectroscopy: With a natural abundance of 100% and a nuclear spin of ½, the ³¹P nucleus is highly amenable to NMR studies, offering a wide chemical shift range that is sensitive to the electronic environment of the phosphorus atom. huji.ac.il For this compound, the ³¹P NMR spectrum typically exhibits a single sharp resonance, indicative of the symmetrical nature of the molecule where both phosphorus atoms are chemically equivalent. The chemical shift for this compound is observed in the characteristic region for tertiary phosphines. Theoretical studies have been conducted to predict ³¹P NMR chemical shifts of phosphanes and related compounds in solution, which can be a valuable tool in assigning experimental spectra. uni-muenchen.de The ³¹P NMR technique is particularly powerful for monitoring reactions involving the P-P bond. For instance, cleavage of the P-P bond in this compound results in the formation of new phosphorus-containing species, which can be readily identified by their distinct chemical shifts in the ³¹P NMR spectrum. rsc.org
¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound provide information about the phenyl substituents. The aromatic protons and carbons exhibit complex multiplets due to spin-spin coupling with each other and with the phosphorus nuclei. For triphenylphosphine (B44618), a closely related compound, the ¹H NMR spectrum shows signals in the aromatic region, typically between 7.08 and 7.88 ppm. researchgate.netresearchgate.net The ¹³C NMR spectrum of triphenylphosphine displays characteristic signals for the ipso, ortho, meta, and para carbons of the phenyl rings, with coupling to the ³¹P nucleus providing valuable structural information. rsc.orgchemicalbook.com For example, the ipso-carbon (C1) shows a doublet with a ¹J(P,C) coupling constant of approximately 12.0 Hz. rsc.org Similar patterns are expected for this compound, with the analysis of these spectra confirming the presence and integrity of the phenyl groups attached to the phosphorus atoms.
Table 1: Representative NMR Data for Phenylphosphine Compounds
| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |
| Triphenylphosphine | ³¹P | -6.2 (in CDCl₃) | rsc.org | |
| Triphenylphosphine | ¹H | 7.26 (broad singlet, in CDCl₃) | rsc.org | |
| Triphenylphosphine | ¹³C | 137.3 (d, C1), 133.8 (dt, C2), 129.0 (s, C4), 128.7 (d, C3) | ¹J(P,C1) = 12.0, J(P,C2) = 19.0, 24.0, J(P,C3) = 7.0 | rsc.org |
Note: This table provides data for a closely related compound to illustrate typical spectral regions and coupling patterns.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for the detection and characterization of paramagnetic species, including radical ions. The generation of radical anions or cations of this compound, typically through electrochemical methods or reaction with strong oxidizing or reducing agents, allows for the investigation of their electronic structure.
The ESR spectrum of a this compound radical ion would be expected to show hyperfine coupling of the unpaired electron with the two equivalent ³¹P nuclei, resulting in a characteristic splitting pattern. The magnitude of the hyperfine coupling constant provides a measure of the spin density on the phosphorus atoms. Furthermore, coupling to the protons of the phenyl rings can lead to a more complex, finely structured spectrum.
Studies on related triarylphosphine radical cations have shown that the geometry of the radical cation can influence the ESR parameters. For instance, the introduction of bulky aryl groups can lead to a more planar geometry at the phosphorus center, which affects the p-character of the singly occupied molecular orbital (SOMO) and, consequently, the hyperfine coupling constants. researchgate.net While specific ESR data for the this compound radical anion or cation are not widely reported, the technique remains a powerful tool for probing the electronic distribution and structural changes upon one-electron oxidation or reduction. The g-factor, another key parameter obtained from ESR spectra, provides information about the electronic environment of the unpaired electron. cardiff.ac.uk
X-ray Diffraction Techniques for Solid-State Structures
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Crystallography for Molecular Structures
Single crystal X-ray crystallography allows for the precise determination of the molecular structure of this compound in the solid state. This technique would reveal the exact P-P bond length, the P-C bond lengths, and the C-P-C and C-P-P bond angles. Furthermore, the conformation of the molecule, including the rotational arrangement of the two PPh₂ groups around the P-P bond (i.e., the dihedral angle), can be accurately determined. The crystal packing, which describes how individual molecules are arranged in the crystal lattice, can also be elucidated, providing insights into intermolecular forces.
Table 2: Illustrative Crystallographic Data for an Organophosphorus Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.7574(14) |
| b (Å) | 15.610(2) |
| c (Å) | 16.6566(12) |
| β (°) | 104.828(8) |
| Z | 4 |
Note: This table presents example data for a triphenylphosphinazine to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net
High-Pressure Crystallographic Techniques
High-pressure X-ray diffraction is a specialized technique used to study the effects of extreme pressure on the crystal structure of a material. By subjecting a crystal to high pressures, typically within a diamond anvil cell, it is possible to induce phase transitions to new crystalline forms with different packing arrangements and molecular conformations. researchgate.netiphy.ac.cn
The application of high-pressure crystallography to this compound could reveal how its molecular structure and crystal packing respond to compression. For example, pressure could induce changes in the P-P bond length or the conformation of the phenyl groups. It might also lead to the formation of new, denser polymorphs. While specific high-pressure studies on this compound are not documented in the provided search results, research on other molecular crystals has shown that pressure can significantly alter intermolecular interactions and lead to novel structural arrangements. nih.govaps.orgaps.org The study of materials under high pressure provides fundamental insights into their stability and the nature of their chemical bonds.
Mass Spectrometry and Complementary Analytical Methods
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.
For this compound, electron ionization (EI) mass spectrometry would be a common technique. In the EI-MS of this compound, the molecular ion (M⁺˙) peak would confirm the molecular weight of the compound. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Cleavage of the relatively weak P-P bond would be a prominent fragmentation pathway, leading to the formation of the diphenylphosphinyl radical (Ph₂P˙) and the corresponding cation ([Ph₂P]⁺). The [Ph₂P]⁺ fragment would be expected to be a significant peak in the spectrum.
Further fragmentation could involve the loss of phenyl groups from the phosphorus centers. The fragmentation patterns of related compounds, such as triphenylphosphine, show characteristic losses of phenyl radicals and benzene (B151609) molecules. iphy.ac.cn The mass spectrum of triphenylphosphine oxide, for example, is well-documented and provides a reference for the fragmentation of phenyl-substituted phosphorus compounds. researchgate.net Analysis of the fragmentation pattern of this compound would provide confirmatory evidence for its structure and insights into the relative strengths of its chemical bonds.
Future Directions and Emerging Research Areas for Tetraphenylbiphosphine
Development of Novel Tetraphenylbiphosphine Derivatives for Enhanced Catalytic Performance
The modification of the basic this compound structure is a key strategy for enhancing catalytic performance. By introducing various functional groups to the phenyl rings or the biphenyl (B1667301) backbone, researchers can fine-tune the steric and electronic properties of the ligand, leading to improved activity, selectivity, and stability in catalytic processes.
One approach involves the synthesis of functionalized biphenyl-based phosphine (B1218219) ligands through methods like the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.gov This allows for the creation of a variety of ligands with tailored properties. The diversity generated by N-substitution in related short-bite ligands like bis(diphenylphosphino)amine (DPPA) also highlights a promising avenue for tuning ligand properties for specific catalytic applications. nih.gov Such modifications can influence the coordination chemistry of the resulting metal complexes, impacting their performance in reactions ranging from cross-coupling to polymerization. nih.gov
The development of polymeric catalysts containing triphenylphosphine (B44618) moieties is another emerging area. chemrxiv.org These materials combine the catalytic activity of the phosphine center with the advantages of a macromolecular support, such as ease of separation and potential for recyclability. chemrxiv.orgchemrxiv.org By systematically varying polymer properties like molecular weight, functional group density, and comonomer identity, researchers can create catalysts with tunable reaction rates and solvent compatibility, even enabling reactions in aqueous media. chemrxiv.orgresearchgate.net
Table 1: Examples of this compound Derivatives and Their Catalytic Enhancements
| Derivative Type | Modification Strategy | Enhanced Catalytic Performance | Application Example |
|---|---|---|---|
| Functionalized Biphenylphosphines | Introduction of dicyclohexyl or di-tert-butylphosphino groups | Improved efficiency and cost-effectiveness in synthesis. nih.gov | Cross-coupling reactions |
| N-Functionalized DPPA-type Ligands | N-substitution with nitrogen, oxygen, or sulfur-based functionalities | Fine-tuning of ligand properties for diverse metal complexes. nih.gov | Ethylene tri- or tetramerization with chromium. nih.gov |
| Polymer-Supported Phosphines | Incorporation of a triphenylphosphine acrylamide (B121943) monomer into polymers | Tunable reaction rates, solvent compatibility, and catalyst recyclability. chemrxiv.org | Suzuki-Miyaura cross-coupling reactions in organic and aqueous conditions. chemrxiv.org |
Integration into Advanced Materials Science and Functional Materials Design
This compound and its analogues are increasingly being integrated into advanced materials, leading to the development of functional materials with novel properties and applications. Their rigid structure and ability to coordinate with metal ions make them excellent building blocks for coordination polymers and metal-organic frameworks (MOFs).
Researchers have utilized rigid tetrapodal organic linkers like [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) to prepare lanthanide-organic frameworks. nih.govnih.gov By carefully selecting the synthetic method and the metal centers, it is possible to control the dimensionality and structural robustness of these materials. nih.govnih.gov For instance, different synthesis conditions can lead to either 2D layered structures or 3D frameworks with channels, showcasing the tunability of these systems. nih.govnih.gov The resulting materials exhibit interesting properties, such as photoluminescence, which can be influenced by the presence of water molecules in the structure. nih.govmdpi.com
Phosphine-functionalized MOFs represent another significant area of research. figshare.com By incorporating phosphine moieties directly into the MOF structure, such as those based on (diphenylphosphino)terephthalic acid, it is possible to create solid-state ligands for metal-supported catalysis. figshare.com Furthermore, highly porous triphenylphosphine-based polymers have been developed and used as solid Wittig reagents, demonstrating the potential for conducting multi-step reaction cycles in the solid state, which simplifies product separation and allows for reagent regeneration. researchgate.net
Table 2: this compound in Advanced Materials
| Material Type | Role of Phosphine Component | Key Properties and Applications |
|---|---|---|
| Lanthanide-Organic Frameworks | Rigid tetraphosphonate linker. nih.govnih.gov | Tunable dimensionality (2D or 3D), structural robustness, photoluminescence. nih.govnih.gov |
| Phosphine-Functionalized MOFs | (Diphenylphosphino)terephthalic acid linker acts as a solid ligand. figshare.com | Crystalline, highly porous materials for metal-supported catalysis. figshare.com |
| Microporous Phosphine Polymers | Triphenylphosphine-based network. researchgate.net | High porosity, acts as a solid-state Wittig reagent, allows for reagent regeneration and easy product separation. researchgate.net |
| Triphenylphosphine-Containing Polymers | Forms cross-links with palladium to create catalytic sites. chemrxiv.orgchemrxiv.org | Protein-mimetic catalysts with tunable reactivity for cross-coupling reactions. chemrxiv.orgchemrxiv.org |
Green Chemistry Innovations in Synthesis and Application of this compound Systems
The principles of green chemistry are increasingly influencing the synthesis and application of this compound and related compounds, aiming to reduce environmental impact and improve sustainability. bdmaee.net A major focus is on minimizing waste, particularly the stoichiometric byproduct triphenylphosphine oxide (OPPh₃) that is often generated in reactions using triphenylphosphine. bdmaee.net
One key strategy is the development of recyclable catalysts. Polymer-supported triphenylphosphine oxides and bis(triphenylphosphine)iminium chloride (PPNCl) have been shown to be effective and recyclable heterogeneous reagent precursors and catalysts. beilstein-journals.orgbeilstein-journals.orgnih.gov These polymeric systems can be easily recovered from the reaction mixture by simple filtration or precipitation and reused multiple times without a significant loss of activity. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach not only reduces waste but also provides economic advantages. nih.gov
Another green innovation is the move towards catalyst- and solvent-free reaction conditions. For instance, the hydrophosphination of alkenes and alkynes with diphenylphosphine (B32561) can be achieved without any catalyst or solvent, offering a simple, highly regioselective, and atom-economical method for creating tertiary phosphines. rsc.org Furthermore, the development of one-pot catalytic processes using renewable resources, such as the synthesis of polycarbonates from camphor-based diols, showcases a sustainable approach to polymer production where the catalyst can also be used for the chemical recycling of the resulting material. chemrxiv.org
Table 3: Application of Green Chemistry Principles to Phosphine Systems
| Green Chemistry Principle | Innovation in Phosphine Systems | Example |
|---|---|---|
| Waste Prevention | Development of recyclable catalysts to avoid stoichiometric byproducts. bdmaee.net | Rasta resin-supported triphenylphosphine oxides are recovered and reused in halogenation reactions. beilstein-journals.orgbeilstein-journals.org |
| Atom Economy | Catalyst- and solvent-free hydrophosphination reactions. rsc.org | Direct addition of diphenylphosphine to alkenes and alkynes. rsc.org |
| Catalysis | Use of recyclable polymeric catalysts instead of stoichiometric reagents. nih.gov | Polymeric bis(triphenylphosphine)iminium chloride (poly(PPNCl)) used in CO₂/epoxide coupling. nih.gov |
| Use of Renewable Feedstocks | One-pot synthesis of polymers from renewable resources. chemrxiv.org | Catalytic synthesis of polycarbonates from a camphor-based diol and diethyl carbonate. chemrxiv.org |
| Safer Solvents and Auxiliaries | Performing reactions in aqueous media. chemrxiv.org | Amphiphilic phosphine-containing copolymers enabling Suzuki-Miyaura cross-coupling in water. chemrxiv.orgresearchgate.net |
Synergy between Computational and Experimental Approaches for Deeper Mechanistic Understanding
The combination of computational and experimental techniques has become an indispensable tool for gaining a deeper mechanistic understanding of reactions involving this compound and its derivatives. rsc.org Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into reaction pathways, transition states, and the electronic structure of intermediates that can be difficult to probe experimentally.
Computational studies have been employed to investigate the thermal fragmentation of P-arylphosphiranes, helping to elucidate whether arylphosphinidenes are generated. nih.gov DFT calculations have also been used to explore the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones, comparing multiple potential pathways to identify the most favorable one. rsc.org This type of theoretical investigation can explain the origin of chemoselectivity and the effects of different substituents on the reaction outcome. rsc.org
The synergy between theory and experiment is particularly powerful. For example, in the study of photochemical reactions, time-resolved infrared (TRIR) and time-resolved electron paramagnetic resonance (TREPR) spectroscopy can be combined with DFT calculations. nih.gov Experimental techniques detect and characterize transient radical species, while DFT helps to evaluate the likelihood of formation for proposed species and to predict their spectroscopic properties for comparison with experimental data. nih.gov This integrated approach has been used to identify previously unobserved radical species and to unravel complex reaction mechanisms. nih.gov Similarly, computational methods are used alongside experimental characterization to understand the structural and electronic properties of novel materials and complexes. nih.govmdpi.com
Table 4: Synergy of Computational and Experimental Methods in Phosphine Chemistry
| Research Area | Experimental Technique(s) | Computational Method(s) | Deeper Mechanistic Insight Gained |
|---|---|---|---|
| Reaction Mechanisms | Pyrolysis experiments, product analysis. nih.gov | CASSCF, CASPT2, CCSD(T), (U)B3LYP calculations. nih.gov | Understanding of fragmentation pathways and stereochemistry of phosphirane thermal decomposition. nih.gov |
| Photochemistry | Time-resolved infrared (TRIR) and EPR spectroscopy. nih.gov | Density Functional Theory (DFT). nih.gov | Identification of novel radical intermediates and elucidation of photoreaction mechanisms for bisacylphosphine oxides. nih.gov |
| Catalysis | Kinetic studies, product characterization. rsc.org | Density Functional Theory (DFT). rsc.org | Elucidation of the multi-step mechanism and origin of chemoselectivity in phosphine-catalyzed ring-opening reactions. rsc.org |
| Materials Characterization | X-ray crystallography, UV-vis and NMR spectroscopy. nih.govmdpi.com | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). nih.govmdpi.com | Correlation of solid-state structures with calculated molecular orbitals and electronic properties; prediction of spectroscopic parameters. nih.govmdpi.com |
Q & A
Q. What are the primary experimental methods for synthesizing Tetraphenylbiphosphine, and how can researchers ensure reproducibility?
this compound synthesis typically involves coupling reactions of phenylphosphine derivatives under inert atmospheres. Key steps include stoichiometric control of reactants (e.g., phenyl lithium and phosphorus trichloride) and purification via recrystallization. To ensure reproducibility, document exact reaction conditions (temperature, solvent, catalyst), and validate purity using techniques like NMR and elemental analysis. Detailed protocols should align with guidelines for experimental reporting, such as including raw data and calibration methods .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify phosphorus-phosphorus bonding and phenyl group arrangement.
- X-ray Crystallography : For definitive structural elucidation.
- Elemental Analysis : To confirm stoichiometry (CHP) . Cross-referencing data with published spectra and crystallographic databases ensures accuracy.
Q. What are the key safety considerations when handling this compound in laboratory settings?
this compound may pose hazards such as air sensitivity and toxicity. Key precautions include:
- Storing under inert gas (e.g., argon).
- Using glove boxes for air-sensitive steps.
- Referencing safety data sheets (SDS) for toxicity thresholds and emergency protocols .
Advanced Research Questions
Q. How can researchers optimize this compound’s stability in catalytic applications, given its susceptibility to oxidation?
Strategies include:
- Ligand Modification : Introducing electron-withdrawing substituents to enhance oxidative stability.
- Encapsulation : Using polymeric matrices or ionic liquids to shield the compound.
- In Situ Monitoring : Employing spectroscopic methods (e.g., UV-Vis) to track degradation kinetics during reactions .
Q. What methodologies resolve contradictions in reported catalytic activities of this compound across studies?
Contradictions often arise from variations in experimental design (e.g., solvent polarity, temperature gradients). To address this:
- Systematic Replication : Reproduce studies using identical conditions and purity standards.
- Meta-Analysis : Apply PRISMA guidelines to compare datasets, identifying outliers and confounding variables .
- Computational Modeling : Validate experimental trends via density functional theory (DFT) simulations .
Q. How can computational chemistry complement experimental studies on this compound’s reactivity?
Computational approaches (e.g., DFT, molecular dynamics) predict:
- Reaction Pathways : Energetic barriers for ligand substitution or redox processes.
- Electronic Properties : Frontier molecular orbitals to explain donor-acceptor behavior. Validate predictions with experimental kinetics (e.g., Eyring plots) and spectroscopic data .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-precision applications?
- Quality Control : Implement HPLC or GC-MS to monitor intermediate purity.
- Standardized Protocols : Adopt published synthetic routes with explicit stoichiometric ratios and reaction timelines.
- Collaborative Validation : Cross-check results with independent labs using shared protocols .
Methodological Guidance
Q. How should researchers design experiments to investigate this compound’s role in asymmetric catalysis?
- Substrate Scope : Test diverse electrophiles/nucleophiles to assess enantioselectivity.
- Kinetic Profiling : Compare turnover frequencies (TOF) under varying temperatures and pressures.
- Mechanistic Probes : Use isotopic labeling (e.g., P NMR) to track phosphorus coordination changes .
Q. What are best practices for reporting this compound-related data to ensure transparency and reproducibility?
Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to:
- Detail experimental conditions (e.g., solvent drying methods, catalyst loading).
- Provide raw spectral data in supplementary materials.
- Disclose conflicts of interest or funding sources influencing data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
